5-Ethyl-3-methylcyclohex-2-enone

Vue d'ensemble

Description

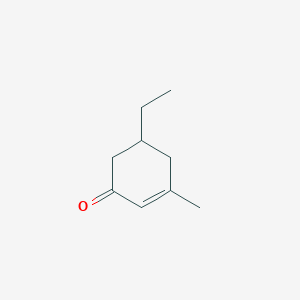

5-Ethyl-3-methylcyclohex-2-enone is an organic compound with the molecular formula C9H14O . It is a derivative of cyclohexenone, characterized by the presence of an ethyl group at the 5-position and a methyl group at the 3-position of the cyclohexene ring. This compound is a versatile intermediate used in various chemical syntheses, including pharmaceuticals and fragrances .

Synthetic Routes and Reaction Conditions:

Birch Reduction: One common method for synthesizing cyclohexenone derivatives involves the Birch reduction of anisole followed by acid hydrolysis.

α-Bromination: Another method includes the α-bromination of cyclohexanone followed by treatment with a base.

Hydrolysis and Oxidation: Hydrolysis of 3-chlorocyclohexene followed by oxidation of the resulting cyclohexenol.

Industrial Production Methods:

Catalytic Oxidation: Industrially, cyclohexenone derivatives can be produced by the catalytic oxidation of cyclohexene using hydrogen peroxide and vanadium catalysts.

Types of Reactions:

Nucleophilic Conjugate Addition: This compound undergoes nucleophilic conjugate addition with organocopper reagents.

Michael Reactions: It participates in Michael reactions, which involve the addition of nucleophiles to α,β-unsaturated carbonyl compounds.

Robinson Annulations: This compound can also undergo Robinson annulations, a reaction that forms a six-membered ring by combining a ketone and an α,β-unsaturated carbonyl compound.

Common Reagents and Conditions:

Organocopper Reagents: Used in nucleophilic conjugate addition reactions.

Bases: Employed in α-bromination and subsequent reactions.

Oxidizing Agents: Such as hydrogen peroxide in catalytic oxidation processes.

Major Products:

Michael Addition Products: Resulting from the addition of nucleophiles to the enone system.

Cyclohexenone Derivatives: Formed through various synthetic routes and reactions.

Applications De Recherche Scientifique

Chemistry

5-Ethyl-3-methylcyclohex-2-enone serves as a building block in organic synthesis. It enables the construction of complex molecular frameworks through reactions such as:

- Nucleophilic Conjugate Addition: This reaction occurs with organocopper reagents, allowing for the formation of new carbon-carbon bonds.

- Michael Reactions: The compound participates in Michael additions, where nucleophiles add to the enone system.

- Robinson Annulations: This reaction forms six-membered rings by combining a ketone with an α,β-unsaturated carbonyl compound.

These reactions showcase the compound's utility in synthesizing more complex organic molecules.

Biological Applications

Research has indicated potential biological activities associated with derivatives of this compound. Studies are ongoing to explore its interactions with biological systems, particularly in drug discovery and development. The compound's structure may influence its activity against various biological targets, making it a candidate for further exploration in medicinal chemistry.

Pharmaceutical Industry

In the pharmaceutical sector, this compound is used in the synthesis of therapeutic compounds. Its derivatives have been studied for their potential effects on various diseases, including cancer and inflammatory conditions. The ability to modify its structure allows researchers to optimize pharmacological properties.

Industrial Applications

The compound is also utilized in the production of fragrances and other industrial chemicals. Its unique scent profile makes it valuable in perfumery, while its reactivity allows for incorporation into various chemical products.

Case Studies

-

Synthesis of Anticancer Agents:

Research has demonstrated that derivatives of this compound exhibit cytotoxic effects against cancer cell lines. Studies focused on modifying its structure to enhance selectivity and potency against specific cancer types. -

Fragrance Development:

In industrial applications, a case study highlighted the use of this compound in formulating new fragrances. The unique scent profile contributed to developing a successful product line within the cosmetic industry.

Mécanisme D'action

The mechanism of action of 5-Ethyl-3-methylcyclohex-2-enone involves its reactivity as an enone. The compound’s α,β-unsaturated carbonyl system makes it susceptible to nucleophilic attack, leading to various addition reactions . The molecular targets and pathways involved depend on the specific reactions and applications being studied.

Comparaison Avec Des Composés Similaires

Cyclohex-2-en-1-one: A simpler enone without the ethyl and methyl substitutions.

3-Methylcyclohex-2-enone: Similar structure but lacks the ethyl group at the 5-position.

5-Ethylcyclohex-2-enone: Similar structure but lacks the methyl group at the 3-position.

Uniqueness: 5-Ethyl-3-methylcyclohex-2-enone is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable in specialized synthetic applications and research .

Activité Biologique

5-Ethyl-3-methylcyclohex-2-enone is a compound with notable biological activity, primarily due to its structure as an α,β-unsaturated carbonyl compound. This article explores its biochemical properties, mechanisms of action, and potential applications in various fields, supported by relevant research findings and data.

Chemical Structure and Properties

This compound has the molecular formula and a molecular weight of approximately 138.21 g/mol. Its structure features a cyclohexene ring with ethyl and methyl substituents, contributing to its unique reactivity profile.

The biological activity of this compound is largely attributed to its reactivity as an enone. The compound's α,β-unsaturated carbonyl system allows for nucleophilic attack, leading to various addition reactions. This mechanism is crucial for its interactions with biological macromolecules such as proteins and nucleic acids.

Enzyme Interactions

Research indicates that this compound can act as an inhibitor for specific enzymes involved in metabolic pathways. The compound's ability to form reversible covalent bonds with enzyme active sites alters their activity, which can lead to significant changes in cellular metabolism and signaling pathways.

Cellular Effects

In cellular studies, this compound has been shown to modulate cell signaling pathways and gene expression. For instance, it can inhibit kinases involved in phosphorylation processes, thereby affecting downstream signaling cascades. Additionally, it interacts with transcription factors, potentially altering gene expression profiles.

Case Studies

- Enzyme Inhibition : A study demonstrated that this compound inhibited the activity of certain oxidoreductases in vitro. The inhibition was dose-dependent, highlighting the importance of dosage in therapeutic applications.

- Cellular Toxicity : In animal models, higher doses of this compound resulted in cellular damage and inflammation. This toxicity underscores the need for careful dosage management in experimental settings.

- Metabolic Pathway Interactions : The compound was found to participate in metabolic pathways involving transferases and hydrolases, influencing the levels of key metabolites within cells.

Comparative Analysis

The following table summarizes the biological activity of this compound compared to similar compounds:

| Compound | Structure Type | Notable Activity |

|---|---|---|

| This compound | α,β-unsaturated carbonyl | Enzyme inhibition, modulation of cell signaling |

| Cyclohex-2-en-1-one | Simpler enone | Less reactive; limited biological activity |

| 3-Methylcyclohex-2-enone | Similar structure | Similar but lacks ethyl group; reduced enzyme interaction |

| 5-Ethylcyclohex-2-enone | Similar structure | Similar activity but lacks methyl group |

Applications in Research and Industry

This compound is not only significant in academic research but also has practical applications:

- Organic Synthesis : It serves as a versatile building block for synthesizing complex organic molecules.

- Pharmaceutical Development : Its derivatives are explored for therapeutic potential against various diseases.

- Industrial Use : Employed in the fragrance industry due to its unique aromatic properties .

Propriétés

IUPAC Name |

5-ethyl-3-methylcyclohex-2-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14O/c1-3-8-4-7(2)5-9(10)6-8/h5,8H,3-4,6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XULZXXRNQOYNIW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CC(=CC(=O)C1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30574845 | |

| Record name | 5-Ethyl-3-methylcyclohex-2-en-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30574845 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40920-68-1 | |

| Record name | 5-Ethyl-3-methylcyclohex-2-en-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30574845 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.